molecular formula C13H15N3OS B5097494 N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B5097494
M. Wt: 261.34 g/mol
InChI Key: OMFKSOMTTDCEHA-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a cyclopropyl group, a benzodiazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzodiazole intermediate with a thiol compound in the presence of a base.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield different reduced forms.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Substituted benzodiazole derivatives.

Scientific Research Applications

N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: Studies focus on its pharmacokinetics, pharmacodynamics, and potential therapeutic effects in various disease models.

    Materials Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites of enzymes, inhibiting their activity, while the sulfanyl group may form covalent bonds with nucleophilic residues. The cyclopropyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPROPYL-2-[(5-METHYL-1H-INDOL-2-YL)SULFANYL]ACETAMIDE
  • N-CYCLOPROPYL-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
  • N-CYCLOPROPYL-2-[(5-METHYL-1H-1,2,3-TRIAZOL-2-YL)SULFANYL]ACETAMIDE

Uniqueness

N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of the benzodiazole ring, which imparts specific electronic and steric properties that can enhance its interaction with biological targets. The combination of the cyclopropyl group and the sulfanylacetamide moiety further distinguishes it from similar compounds, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

N-cyclopropyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-8-2-5-10-11(6-8)16-13(15-10)18-7-12(17)14-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFKSOMTTDCEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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